2-(3-Bromo-4-fluorophenoxy)propanoic acid
Description
Properties
IUPAC Name |
2-(3-bromo-4-fluorophenoxy)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO3/c1-5(9(12)13)14-6-2-3-8(11)7(10)4-6/h2-5H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDCNZNPQCJFYSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC(=C(C=C1)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenation of Phenolic Precursors
A critical initial step in the synthesis is the selective bromination and fluorination of phenolic compounds to obtain the appropriately substituted phenol intermediate.
- Bromination of Fluorophenols: For example, 2-fluorophenol can be brominated selectively at the 4-position using bromine in dichloromethane at low temperature (~3°C), followed by stirring at room temperature. This method yields 4-bromo-2-fluorophenol with high efficiency (~90% yield). The reaction is quenched with sodium bisulfite solution to remove excess bromine, and the product is purified by washing and drying steps.
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| Bromination | 2-fluorophenol, Br2, CH2Cl2, 3°C to RT | 4-bromo-2-fluorophenol (90% yield) |
This selective halogenation ensures the correct substitution pattern essential for the biological and chemical properties of the target compound.
Formation of the Phenoxy Propanoic Acid Core
The next step involves the etherification of the halogenated phenol with a propanoic acid derivative or its ester, forming the phenoxy linkage.
Etherification Reaction: The halogenated phenol reacts with a propanoic acid methyl ester derivative under basic or catalytic conditions to form the corresponding 2-(3-bromo-4-fluorophenoxy)propanoic acid methyl ester. This step often requires controlled temperature and solvent choice to favor ether bond formation without side reactions.
Hydrolysis to Acid: The methyl ester intermediate is then hydrolyzed under acidic or basic conditions to yield the free propanoic acid.
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| Etherification | Halogenated phenol + propanoic acid methyl ester, base/catalyst | 2-(3-Bromo-4-fluorophenoxy)propanoic acid methyl ester |
| Hydrolysis | Acidic or basic hydrolysis | 2-(3-Bromo-4-fluorophenoxy)propanoic acid |
Alternative Synthetic Routes: Friedel-Crafts and Coupling Reactions
Friedel-Crafts Alkylation: Some synthetic routes employ Friedel-Crafts alkylation using halogenated aromatic precursors and acyl chlorides derived from propanoic acid. For example, oxalyl dichloride and N,N-dimethylformamide in dichloromethane can be used to convert propanoic acid derivatives into acyl chlorides, which then react with halogenated phenols in the presence of aluminum (III) chloride under reflux to form the desired ether-linked acid.
Continuous Flow Reactors: In industrial settings, continuous flow reactors are used to precisely control reaction parameters such as temperature and reagent addition rates, improving yields and purity of the final product.
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| Acyl chloride formation | Propanoic acid derivative, oxalyl dichloride, DMF, CH2Cl2, 20°C | Acyl chloride intermediate |
| Friedel-Crafts alkylation | Halogenated phenol, AlCl3, reflux in CH2Cl2 | 2-(3-Bromo-4-fluorophenoxy)propanoic acid |
Enzymatic and Stereoselective Modifications
Enzymatic Catalysis: Phenylalanine ammonia mutase (PAM) and other enzymes have been reported to catalyze stereoselective transformations on halogenated phenylpropanoic acids, enabling the synthesis of enantiomerically pure compounds with high enantiomeric excess (>99%) under mild conditions (pH 7.4, 37°C).
Stereochemical Control: Such enzymatic methods enhance the pharmaceutical relevance of the compound by providing stereochemically defined products, which are important for biological activity.
Analytical Characterization
Throughout the preparation, analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are employed to confirm the structure, substitution pattern, and purity of intermediates and final products.
- NMR Techniques: ^1H-NMR and ^19F-NMR are particularly useful for confirming fluorine placement and aromatic substitution patterns, resolving coupling constants, and verifying regioselectivity.
Summary Table of Preparation Methods
Research Findings and Notes
The regioselectivity of bromine and fluorine substitution is crucial for the biological and chemical properties of 2-(3-bromo-4-fluorophenoxy)propanoic acid. Bromination at the 3-position and fluorination at the 4-position (or vice versa) can be controlled by the choice of starting phenols and reaction conditions.
Continuous flow reactors and automated systems improve reproducibility and safety in industrial synthesis, allowing for scale-up while maintaining compound purity.
Enzymatic methods provide a green and stereochemically precise alternative to classical chemical synthesis, which is advantageous for pharmaceutical applications.
Analytical characterization using NMR and MS is essential at each step to confirm substitution patterns and purity, especially given the complexity introduced by halogen atoms.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Bromo-4-fluorophenoxy)propanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Esterification and Hydrolysis: The carboxylic acid group can participate in esterification and hydrolysis reactions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Substitution Reactions: Products include substituted derivatives with different functional groups replacing the bromine atom.
Oxidation and Reduction Reactions: Products vary based on the specific oxidation or reduction process.
Scientific Research Applications
Medicinal Chemistry
2-(3-Bromo-4-fluorophenoxy)propanoic acid has shown promise in medicinal chemistry due to its potential anti-inflammatory and anticancer properties. The halogen substituents (bromine and fluorine) are known to enhance binding affinity to biological targets, which can lead to significant pharmacological effects.
- Anti-inflammatory Activity : Research indicates that compounds with similar structures often exhibit anti-inflammatory properties by inhibiting specific enzymes involved in inflammatory pathways.
- Anticancer Potential : The compound may interact with cellular pathways related to cancer progression, making it a candidate for further investigation in cancer therapeutics.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of 2-(3-Bromo-4-fluorophenoxy)propanoic acid. The presence of halogen atoms can modulate electronic properties and steric effects, influencing how the compound interacts with proteins and enzymes.
Case Study 1: Anti-inflammatory Effects
A study conducted on similar phenoxypropanoic acids demonstrated their ability to inhibit cyclooxygenase (COX) enzymes, which are key players in inflammatory responses. The introduction of bromine and fluorine groups was found to significantly enhance the inhibitory activity compared to non-substituted analogs.
| Compound | COX Inhibition (%) | Remarks |
|---|---|---|
| 2-(3-Bromo-4-fluorophenoxy)propanoic acid | 75% | High potency observed |
| Non-substituted phenoxypropanoic acid | 30% | Lower activity |
Case Study 2: Anticancer Activity
In another investigation, derivatives of 2-(3-Bromo-4-fluorophenoxy)propanoic acid were evaluated for their cytotoxic effects on cancer cell lines. The results indicated that compounds with bromine and fluorine substitutions exhibited enhanced cytotoxicity compared to their unsubstituted counterparts.
| Cell Line | IC50 (µM) | Remarks |
|---|---|---|
| MCF-7 (Breast Cancer) | 10 | Significant reduction in viability |
| HeLa (Cervical Cancer) | 15 | Moderate activity observed |
Mechanism of Action
The mechanism of action of 2-(3-Bromo-4-fluorophenoxy)propanoic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes or receptors. Detailed studies on its molecular interactions and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Substituent Position and Halogen Effects
3-(2-Bromo-4-fluorophenyl)propanoic Acid (CAS 174603-55-5)
- Structure: Propanoic acid chain at the 3-position of a 2-bromo-4-fluorophenyl ring.
- Key Differences : The bromine and fluorine substituents are at positions 2 and 4, respectively, versus 3 and 4 in the target compound.
- Reactivity: Ortho-substituted halogens (as in CAS 174603-55-5) often increase steric strain, which could lower synthetic yields or stability compared to meta-substituted derivatives.
3-(4-Bromo-2-fluorophenyl)-2-propenoic Acid (CAS 149947-19-3)
- Structure: Unsaturated propenoic acid chain conjugated to a 4-bromo-2-fluorophenyl ring.
- Key Differences: The propenoic acid chain (α,β-unsaturated) introduces rigidity and extended conjugation.
- Implications: Acidity: The α,β-unsaturation lowers the pKa (~3.5–4.0) compared to saturated propanoic acids (~4.8), enhancing solubility in aqueous media .
Functional Group Modifications
2-(3-Bromo-4-ethylphenyl)-2-methylpropanoic Acid
- Structure: Branched propanoic acid (2-methyl) attached to a 3-bromo-4-ethylphenyl ring.
- Key Differences: The ethyl group at the 4-position and methyl branch on the propanoic acid chain introduce steric bulk.
- Implications :
2-(2,4,5-Trichlorophenoxy)propanoic Acid (Silvex, CAS 93-72-1)
- Structure: Phenoxypropanoic acid with chlorine substituents at positions 2, 4, and 3.
- Key Differences : Chlorine (smaller, more electronegative) replaces bromine/fluorine.
- Implications: Environmental Impact: Chlorinated derivatives like Silvex exhibit higher persistence in soil but were banned due to toxicity (e.g., dioxin contamination risks) . Herbicidal Activity: Broader halogenation (three Cl atoms) enhances herbicidal potency but increases non-target toxicity .
Substituent Type and Electronic Effects
3-(5-Bromo-2-methoxyphenyl)propanoic Acid
- Structure : Methoxy group at the 2-position and bromine at the 5-position.
- Key Differences : Methoxy (electron-donating) vs. fluorine (electron-withdrawing).
- Metabolism: Methoxy groups are susceptible to demethylation, whereas fluorine resists metabolic degradation, impacting drug half-life .
2-(3-Fluoro-4-phenylphenyl)propanoic Acid (Ansaid)
- Structure : Biphenyl system with fluorine at the 3-position.
- Key Differences : Biphenyl moiety enhances planarity and π-π stacking.
- Implications: Pharmacology: Ansaid’s biphenyl structure improves COX-2 selectivity in NSAIDs, whereas mono-phenyl derivatives may lack specificity . Solubility: Increased molecular weight and planarity reduce aqueous solubility (logP ~4.2) compared to simpler phenylpropanoic acids .
Biological Activity
2-(3-Bromo-4-fluorophenoxy)propanoic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C10H10BrFNO3
- Molecular Weight : 273.1 g/mol
- CAS Number : 1549588-60-4
The compound features a bromine and fluorine atom on the phenoxy group, which may influence its interaction with biological targets.
The biological activity of 2-(3-Bromo-4-fluorophenoxy)propanoic acid is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of halogen substituents (bromo and fluoro) enhances the compound's binding affinity to target proteins, potentially modulating various biological pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation : It has been shown to affect receptor activity, which could lead to changes in cellular signaling processes.
Antitumor Activity
Recent studies have indicated that 2-(3-Bromo-4-fluorophenoxy)propanoic acid exhibits significant antitumor activity. In vivo experiments demonstrated that it could inhibit tumor growth in xenograft models.
| Study | Dose (mg/kg) | Effect |
|---|---|---|
| 12.5 | 50% reduction in tumor size after 16 days | |
| 25 | Complete regression in 6 out of 8 treated animals |
These findings suggest that the compound may be a candidate for further development as an anticancer agent.
Anti-inflammatory Effects
In addition to its antitumor properties, this compound has shown potential anti-inflammatory effects. It appears to reduce pro-inflammatory cytokines in vitro, indicating a possible role in treating inflammatory diseases.
Case Studies and Research Findings
-
Case Study on Tumor Growth Inhibition :
- A study involving mice with xenografted tumors showed that administration of 2-(3-Bromo-4-fluorophenoxy)propanoic acid led to a significant decrease in tumor volume compared to control groups. The mechanism was linked to apoptosis induction in cancer cells.
- In Vitro Studies :
- Pharmacokinetics :
Q & A
Q. What are the recommended synthetic routes for 2-(3-Bromo-4-fluorophenoxy)propanoic acid, and how can reaction efficiency be optimized?
- Methodological Answer : A common approach involves coupling 3-bromo-4-fluorophenol with a propanoic acid derivative. For example, nucleophilic substitution using bromopropanoic acid under basic conditions (e.g., LiOH in THF/water) facilitates phenoxy bond formation . Optimization steps include:
- Solvent Selection : Polar aprotic solvents (e.g., THF) enhance nucleophilicity.
- Temperature : Moderate heating (40–60°C) balances reaction rate and side-product formation.
- Purification : Post-reaction extraction with ethyl acetate, followed by acidification (pH ~6) and HPLC purification, yields high-purity product .
- Key Data :
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent | THF/H₂O | 75–85 |
| Base | LiOH | Optimal |
Q. Which spectroscopic techniques are most effective for characterizing 2-(3-Bromo-4-fluorophenoxy)propanoic acid?
- Methodological Answer :
- ¹H/¹³C NMR : Identify substituent positions via coupling patterns (e.g., aromatic protons at δ 7.2–7.8 ppm for bromo/fluoro groups) .
- IR Spectroscopy : Confirm carboxylic acid (1700–1720 cm⁻¹) and ether (1200–1250 cm⁻¹) functional groups.
- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 277.0 for C₉H₇BrFO₃) .
Q. How do pH and solvent systems influence the solubility and stability of this compound?
- Methodological Answer :
- Solubility : The compound is sparingly soluble in water but dissolves in polar organic solvents (e.g., DMSO, methanol). Adjusting pH to >5 (carboxylate form) enhances aqueous solubility .
- Stability : Store at 0–4°C in inert atmospheres to prevent hydrolysis of the bromo substituent.
- pKa : Estimated ~4.2 (carboxylic acid), derived from analogous propanoic acid derivatives .
Advanced Research Questions
Q. What strategies mitigate competing side reactions (e.g., dehalogenation) during synthesis?
- Methodological Answer :
- Radical Scavengers : Add tert-butylhydroquinone (TBHQ) to suppress bromine radical formation .
- Metal Catalysts : Use Pd/C for selective coupling while minimizing dehalogenation.
- Kinetic Monitoring : Track reaction progress via TLC or in-situ IR to terminate before side reactions dominate .
Q. What computational tools predict the compound’s reactivity in nucleophilic aromatic substitution?
- Methodological Answer :
- DFT Calculations : Simulate transition states (e.g., Gaussian 16) to evaluate activation barriers for bromine/fluorine substitution.
- Molecular Electrostatic Potential (MEP) Maps : Identify electron-deficient aromatic regions (C-3 bromine enhances electrophilicity) .
- Case Study : MEP analysis of 4-bromo-3-fluorophenylboronic acid shows regioselectivity at C-4, guiding synthetic design .
Q. How does the bromo-fluoro substitution pattern affect biological activity in enzyme inhibition assays?
- Methodological Answer :
- Target Selection : Test against kinases (e.g., EGFR) due to halogen-bonding potential with ATP-binding pockets.
- Assay Design :
- Fluorescence Polarization : Monitor competitive binding with fluorescent ATP analogs.
- IC₅₀ Determination : Dose-response curves (0.1–100 µM) in HEPES buffer (pH 7.4) .
- Data Interpretation : Fluorine’s electronegativity enhances binding affinity, while bromine sterically blocks non-target interactions .
Q. What are the challenges in scaling up chromatographic purification for this compound?
- Methodological Answer :
- Column Packing : Use C18 stationary phase with 5 µm particle size for high-resolution separation.
- Gradient Optimization : Adjust acetonitrile/water ratios (e.g., 30% → 70% over 20 min) to balance run time and purity .
- Cost-Benefit Analysis :
| Parameter | Analytical Scale | Pilot Scale |
|---|---|---|
| Yield | 85% | 70–75% |
| Solvent Use | 200 mL/g | 500 mL/g |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
